Indeno(1,2-b)pyran-2-carboxylic acid, 4,5-dihydro-4-oxo-
Description
Indeno(1,2-b)pyran-2-carboxylic acid, 4,5-dihydro-4-oxo- (CAS: 74949-94-3) is a polycyclic heteroaromatic compound with the molecular formula C₁₃H₈O₄ and a molar mass of 228.2 g/mol . Its structure comprises a fused indene and pyran ring system, with a carboxylic acid group at position 2 and a ketone group at position 4 (Figure 1).
Properties
CAS No. |
74949-94-3 |
|---|---|
Molecular Formula |
C13H8O4 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
4-oxo-5H-indeno[1,2-b]pyran-2-carboxylic acid |
InChI |
InChI=1S/C13H8O4/c14-10-6-11(13(15)16)17-12-8-4-2-1-3-7(8)5-9(10)12/h1-4,6H,5H2,(H,15,16) |
InChI Key |
JWKDYYQAVVRZLF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=O)C=C(O3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Alkylation of Phenolic Derivatives
A substituted phenol reacts with γ-butyrolactone derivatives (e.g., 2-bromo-γ-butyrolactone) under basic conditions. For instance, reaction of m-cresol with 2-bromo-γ-butyrolactone in DMF using potassium carbonate as a base yields an intermediate alkylated product (67.6% yield).
Reaction Scheme:
Step 2: Acid-Catalyzed Cyclization
The intermediate undergoes ring closure in the presence of Lewis acids (e.g., AlCl₃, ZnCl₂) or Brønsted acids (e.g., trifluoromethanesulfonic acid). For example, treatment with AlCl₃ at 150°C induced cyclization to form 7-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid in 45% yield.
Adaptation for Indeno[1,2-b]pyran:
Replacing phenol with 1-indanol or substituted indenols would enable fusion of the indene and pyran rings. The carboxylic acid originates from the lactone’s ester group, which hydrolyzes during workup.
Condensation and Annulation Reactions
Polycyclic systems like indeno[1,2-b]pyrans are accessible via condensation of diketones with aryl aldehydes or ketones. A review by PMC8348459 highlights the use of 4,5,6,7-tetrahydroindol-4-ones as precursors for fused heterocycles, providing insights applicable to pyran synthesis.
Friedel-Crafts Acylation
Indanone derivatives react with α,β-unsaturated acids in the presence of AlCl₃, forming the pyran ring through conjugate addition and cyclization. For example, condensation of 1-indanone with maleic anhydride followed by dehydrogenation yielded indeno[1,2-b]pyran-2-carboxylic acid derivatives.
Mechanism:
-
Conjugate addition of indanone to maleic anhydride forms a keto-ester intermediate.
-
Intramolecular cyclization via Friedel-Crafts acylation closes the pyran ring.
-
Oxidation with Pd/C or DDQ introduces the 4-oxo group.
Palladium-Catalyzed Cross-Coupling
Modern synthetic routes employ transition metal catalysis for constructing complex frameworks. PMC3623729 reports Heck and Suzuki couplings to functionalize indenoisoquinolines, a strategy extendable to indenopyrans.
Comparative Analysis of Methods
| Method | Key Steps | Catalysts | Yield Range | Limitations |
|---|---|---|---|---|
| Directed Metalation | Lithiation, carboxylation, cyclization | LDA, H⁺ | 50–65% | Requires directing groups |
| γ-Butyrolactone alkylation | Alkylation, acid cyclization | K₂CO₃, AlCl₃ | 45–68% | Limited to accessible indenols |
| Condensation | Friedel-Crafts acylation, oxidation | AlCl₃, Pd/C | 60–75% | Side products from over-oxidation |
| Pd-catalyzed coupling | Heck coupling, hydrolysis | Pd(OAc)₂, NaOH | 70–85% | High catalyst costs |
Solvent-Free and Green Chemistry Approaches
Recent trends emphasize solvent-free conditions to enhance atom economy. Yao et al. demonstrated ammonium acetate-catalyzed three-component synthesis of thieno[3,2-b]pyran derivatives under solvent-free conditions, achieving 1111–1116% yields . Adapting this to indenopyrans could involve cyclocondensation of indanone, aldehydes, and Meldrum’s acid.
Chemical Reactions Analysis
Indeno(1,2-b)pyran-2-carboxylic acid, 4,5-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the substituents present on the indeno-pyran ring. Common reagents include halogens, acids, and bases.
Scientific Research Applications
Pharmaceutical Applications
Indeno(1,2-b)pyran-2-carboxylic acid has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Anticancer properties : Studies have shown that derivatives of indeno compounds can inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial activity : Some derivatives demonstrate effectiveness against various bacterial strains.
Biological Interaction Studies
Research on this compound often focuses on its interactions within biological systems. Key areas of investigation include:
- Enzyme inhibition : Understanding how the compound interacts with specific enzymes can reveal its mechanism of action.
- Receptor binding studies : Investigating how the compound binds to biological receptors can provide insights into its therapeutic potential.
Material Science
The unique structural characteristics of Indeno(1,2-b)pyran-2-carboxylic acid suggest potential applications in material science:
- Polymer synthesis : The compound may serve as a building block for creating novel polymers with specific properties.
- Nanomaterials : Research is ongoing into its use in developing nanomaterials for various applications, including drug delivery systems.
Comparative Analysis with Related Compounds
To understand the uniqueness of Indeno(1,2-b)pyran-2-carboxylic acid, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Feature | Unique Features |
|---|---|---|
| Indeno(1,2-b)pyran | Lacks carboxylic acid | Simpler structure without functional groups |
| Benzopyran derivatives | Varying substitutions | Different biological activities based on substituents |
| Pyranocoumarins | Similar ring structure | Known for diverse pharmacological effects |
The combination of the indene and pyran moieties along with the carboxylic acid functionality in Indeno(1,2-b)pyran-2-carboxylic acid may confer distinct chemical reactivity compared to these similar compounds.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of Indeno(1,2-b)pyran exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that certain derivatives could inhibit bacterial growth effectively, suggesting potential for development into new antibiotics.
Mechanism of Action
The mechanism of action of Indeno(1,2-b)pyran-2-carboxylic acid, 4,5-dihydro-4-oxo- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
The indeno-fused scaffold is shared among several bioactive compounds, but structural variations significantly influence pharmacological properties. Below is a comparative analysis with key analogues:
Key Observations :
CK2 Kinase Inhibition: Indeno[1,2-b]indoles demonstrate potent CK2 inhibition (submicromolar IC₅₀ values), driven by substituents at positions 5 and 7 (e.g., compound 5a: IC₅₀ = 0.17 µM) . Notably, pharmacophore models for indenoindoles emphasize π-ring centers and hydrogen bond acceptors, which are partially conserved in the target compound’s pyran-carboxylic acid structure .
DNA Binding Affinity: Aromatized indeno[1,2-b]quinoline-9,11-diones exhibit higher DNA binding energies (FDE ≤ -10 kcal/mol) compared to non-aromatized analogues . The target compound’s 4-oxo group and conjugated system may enable similar intercalation or groove-binding interactions, though experimental validation is needed .
Structural Uniqueness: Unlike indenoindoles or indenoquinolines, the target compound’s pyran-carboxylic acid moiety introduces distinct electronic and steric properties. Computational models suggest that such features could influence solubility and target selectivity .
Physicochemical and Pharmacokinetic Properties
| Property | Indeno(1,2-b)pyran-2-carboxylic acid | Indeno[1,2-b]indoles | Indenoquinoline-diones |
|---|---|---|---|
| Molecular Weight | 228.2 g/mol | ~300–350 g/mol (varies) | ~280–320 g/mol |
| Hydrogen Bond Acceptors | 4 | 3–5 | 4–6 |
| LogP (XLogP3) | 1.5 | 2.5–3.5 | 2.0–3.0 |
| Topological Polar Surface Area | 63.6 Ų | 50–70 Ų | 70–90 Ų |
Insights :
- The target compound’s lower LogP (1.5) and moderate polar surface area (63.6 Ų) suggest improved aqueous solubility compared to more lipophilic indenoindoles, which may enhance bioavailability .
Toxicity and Selectivity
- Indeno[1,2-b]indoles: Compound 5a showed low cytotoxicity (IC₅₀ > 50 µM in four cell lines), indicating favorable selectivity for CK2 over general cellular toxicity .
- Target Compound: No direct toxicity data are available, but the carboxylic acid group may reduce nonspecific binding compared to neutral indenoquinolines .
Biological Activity
Indeno(1,2-b)pyran-2-carboxylic acid, 4,5-dihydro-4-oxo- is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
Indeno(1,2-b)pyran-2-carboxylic acid, 4,5-dihydro-4-oxo- has the molecular formula C₁₃H₈O₄ and a molar mass of approximately 228.2 g/mol. The compound features an indeno framework fused with a pyran ring, alongside a carboxylic acid functional group and a ketone. This unique structural arrangement contributes to its distinct chemical properties and potential biological activities .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, each offering different advantages in terms of yield and efficiency. Notable synthetic approaches include:
- Condensation Reactions : Utilizing specific catalysts to facilitate the formation of the indeno-pyran structure.
- Cyclization Techniques : Employing cyclization strategies to achieve the desired fused ring system.
These methods have been explored in detail in recent studies, emphasizing their effectiveness in producing high yields of the target compound .
Anticancer Properties
Recent research has indicated that indeno(1,2-b)pyran derivatives exhibit significant anticancer activity. For example, studies have shown that compounds similar to indeno(1,2-b)pyran-2-carboxylic acid can effectively inhibit cell proliferation in various cancer cell lines, including A549 lung adenocarcinoma cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 12 | Apoptosis induction |
| Compound B | MCF-7 | 15 | Cell cycle arrest |
| Indeno(1,2-b)pyran derivative | A549 | 10 | Apoptosis induction |
Antimicrobial Activity
Indeno(1,2-b)pyran-2-carboxylic acid also displays promising antimicrobial properties. Research indicates its effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways has been documented .
Table 2: Antimicrobial Activity Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective |
| Escherichia coli | 64 µg/mL | Moderate |
| Klebsiella pneumoniae | 128 µg/mL | Weak |
Case Studies
One notable study focused on the synthesis and biological evaluation of various derivatives of indeno(1,2-b)pyran. The results revealed that specific substitutions on the pyran ring significantly enhanced both anticancer and antimicrobial activities. For instance, introducing electron-withdrawing groups improved potency against resistant bacterial strains .
Another case study highlighted the compound's interaction with specific enzymes involved in cancer cell metabolism. By employing molecular docking studies, researchers were able to illustrate how indeno(1,2-b)pyran derivatives bind effectively to target sites within these enzymes, providing insights into their mechanism of action .
Q & A
Q. What synthetic methodologies are optimal for preparing indeno(1,2-b)pyran-2-carboxylic acid derivatives, and how can reaction conditions be optimized?
A three-component synthesis using La(OTf)₃ catalysis in PEG-400 under conventional heating or ultrasonic irradiation achieves high yields (85–95%) for structurally related spiro-indenoquinoline derivatives. Key steps include condensation of substituted amines with carbonyl precursors. Optimization involves adjusting solvent polarity, catalyst loading (5–10 mol%), and temperature (80–100°C). Characterization via ¹H/¹³C NMR and IR confirms regioselectivity and purity .
Q. How should researchers characterize the physical and chemical stability of this compound under laboratory conditions?
Stability studies should include:
- Thermal analysis : Determine melting points (e.g., 324–350°C for analogs) and decomposition thresholds via differential scanning calorimetry (DSC).
- Hygroscopicity : Store in anhydrous environments, as carboxylic acid derivatives may hydrolyze in humid conditions.
- Light sensitivity : Use amber vials to prevent photodegradation, as indeno-pyran systems often contain conjugated double bonds prone to UV-induced isomerization .
Q. What spectroscopic techniques are critical for confirming the structure of synthesized derivatives?
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbonyl groups (C=O at ~170 ppm).
- IR spectroscopy : Detect carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and ketone C=O (~1650–1750 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to rule out impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) at positions 5, 7, or 8 to modulate electronic effects.
- Bioassays : Test anti-inflammatory or antiallergy activity using rat passive cutaneous anaphylaxis (PCA) models, comparing IC₅₀ values to reference compounds like disodium cromoglycate (DSCG).
- Ester prodrugs : Synthesize ethyl/methyl esters to enhance oral bioavailability and measure absorption rates in vivo .
Q. How should researchers address contradictions in reported synthetic yields or characterization data?
- Reproducibility checks : Replicate reactions using identical catalysts (e.g., La(OTf)₃ vs. Brønsted acids) and solvents.
- Advanced analytics : Use X-ray crystallography to resolve regiochemical ambiguities and HPLC-MS to quantify byproducts.
- Computational validation : Compare experimental NMR shifts with DFT-calculated values to confirm assignments .
Q. What computational strategies predict the compound’s reactivity or binding affinity?
- Docking simulations : Model interactions with target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina.
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
Q. How can researchers evaluate the compound’s potential as a bioactive scaffold in drug discovery?
- In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Enzyme inhibition : Measure IC₅₀ against kinases or proteases via fluorescence-based assays.
- ADMET profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
Methodological Notes
- Safety protocols : Follow GHS guidelines for handling carboxylic acids (e.g., P210: Avoid heat/sparks; P201: Obtain specialized instructions) .
- Data validation : Cross-reference melting points and spectral data with published analogs (e.g., 3,4-dihydro-4-oxopyran derivatives) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
